molecular formula C5H3ClINO B1629142 5-Chloro-2-iodopyridin-3-OL CAS No. 188057-16-1

5-Chloro-2-iodopyridin-3-OL

Cat. No.: B1629142
CAS No.: 188057-16-1
M. Wt: 255.44 g/mol
InChI Key: YSXDMQDFLOQJNJ-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyridin-3-OL: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of chlorine and iodine atoms at the 5th and 2nd positions, respectively, and a hydroxyl group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodopyridin-3-OL can be achieved through various methods, including halogenation and hydroxylation reactions. One common method involves the iodination of 5-chloropyridin-3-OL using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Chloro-2-iodopyridin-3-OL
  • 5-Iodopyridin-3-OL
  • 3-Iodopyridin-4-OL
  • 5-Chloro-2-methoxypyridin-3-OL
  • 2-Chloro-5-iodopyridin-3-OL

Comparison: 5-Chloro-2-iodopyridin-3-OL is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and binding properties. Compared to other halogenated pyridines, it offers distinct advantages in terms of synthetic versatility and biological activity .

Properties

IUPAC Name

5-chloro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDMQDFLOQJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627714
Record name 5-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-16-1
Record name 5-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-iodopyridin-3-ol
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Synthesis routes and methods I

Procedure details

To a solution of 5-chloropyridin-3-ol [CAS no 74115-12-1] (15 g, 116 mmol) in sodium carbonate (1 M in water, 232 ml, 232 mmol) at 23° C. was portionwise added iodine (29.4 g, 116 mmol) and the mixture was stirred for 5 h. Poured onto 1 M hydrochloric acid (300 ml), adjusted pH by additional hydrochloric acid to pH 1, the precipitate was filtered off, washed with water, dissolved in ethyl acetate, the organic layer was dried over Na2SO4. Removal of the solvent in vacuum left the 5-chloro-2-iodopyridin-3-ol (28.33 g, 111 mmol, 95.8% yield) as a light brown solid. MS (ISP): m/z=256.1 [(M+H)+] and 258.2 [(M+2+H)+].
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Synthesis routes and methods II

Procedure details

A 20.3 g (0.157 mol) sample of 5-chloro-3-pyridinol (Aldrich Chemical Co.) and 35 g (0.33 mol) of Na2CO3 were dissolved in 220 mL of H2O. To this solution was added 39.9 g of I2, and the reaction mixture was stirred for 45 minutes. The mixture was then poured slowly into 2 N HCl, and the acidity was adjusted to pH 3. The product was collected by filtration and crystallized from EtOH/ether, affording 23.35 g of title compound: 1H NMR (CDCl3, 300 MHz) δ 5.45 (s, 1H), 8.0 (d, 1H); MS m/z: 256 (M+H)+, 273 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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